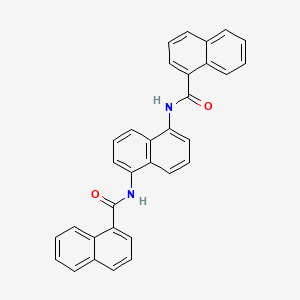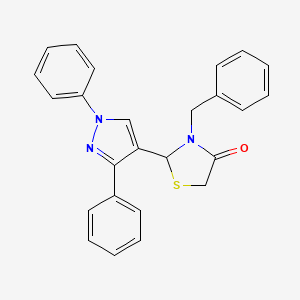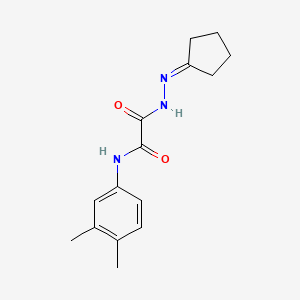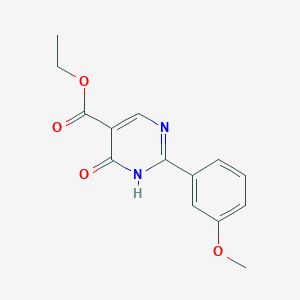
N,N'-1,5-naphthalenediyldi(1-naphthamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-1,5-naphthalenediyldi(1-naphthamide), commonly known as NDI, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. NDI is a conjugated molecule that has a planar structure, making it an excellent candidate for use in organic electronics, such as organic photovoltaics and field-effect transistors. In addition to its use in electronics, NDI has also been studied for its potential biological and medicinal applications.
Mechanism of Action
NDI has been shown to interact with DNA and RNA, leading to the inhibition of DNA replication and transcription. This mechanism of action makes NDI a potential candidate for use in cancer therapy.
Biochemical and Physiological Effects
NDI has been shown to have both biochemical and physiological effects. In vitro studies have shown that NDI can induce apoptosis, or programmed cell death, in cancer cells. In addition, NDI has been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using NDI in lab experiments is its high solubility in organic solvents, which makes it easy to handle and manipulate. In addition, NDI has a high thermal stability, making it suitable for use in high-temperature reactions. However, one limitation of using NDI in lab experiments is its relatively high cost compared to other organic compounds.
Future Directions
There are several potential future directions for research on NDI. One area of interest is the development of NDI-based materials for use in organic electronics. Researchers are also exploring the potential use of NDI in cancer therapy, particularly as a DNA-targeting agent. In addition, there is growing interest in the use of NDI as a sensor for detecting various analytes, such as gases and biomolecules.
Conclusion
NDI is a versatile compound that has potential applications in a variety of fields, including organic electronics and cancer therapy. Its unique properties, such as its planar structure and high electron mobility, make it an attractive candidate for use in these areas. Ongoing research on NDI is likely to uncover new applications and potential uses for this compound in the future.
Synthesis Methods
NDI can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction, the Stille coupling reaction, and the Sonogashira coupling reaction. The Suzuki-Miyaura coupling reaction is the most commonly used method for synthesizing NDI. This reaction involves the reaction of 1,5-dibromo-2-nitrobenzene with 1-naphthylboronic acid in the presence of a palladium catalyst.
Scientific Research Applications
NDI has been extensively studied for its potential applications in organic electronics. Due to its planar structure and high electron mobility, NDI has been used as an active material in organic photovoltaics and field-effect transistors. In addition to its use in electronics, NDI has also been studied for its potential biological and medicinal applications.
properties
IUPAC Name |
N-[5-(naphthalene-1-carbonylamino)naphthalen-1-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22N2O2/c35-31(27-17-5-11-21-9-1-3-13-23(21)27)33-29-19-7-16-26-25(29)15-8-20-30(26)34-32(36)28-18-6-12-22-10-2-4-14-24(22)28/h1-20H,(H,33,35)(H,34,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLZVSHOTJFCFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC4=C3C=CC=C4NC(=O)C5=CC=CC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(naphthalene-1-carbonylamino)naphthalen-1-yl]naphthalene-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B5126642.png)
![2-(4-chlorophenoxy)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5126650.png)
![3-(4-fluorophenyl)-3-[(4-methylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B5126654.png)

![cyclohexyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5126657.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5126665.png)

![N-(3,4-dimethylphenyl)-2-[5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5126669.png)
![1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5126675.png)


![N-phenyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide](/img/structure/B5126700.png)

